molecular formula C15H26O7 B14735877 Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate CAS No. 6628-67-7

Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate

Cat. No.: B14735877
CAS No.: 6628-67-7
M. Wt: 318.36 g/mol
InChI Key: SABTVJYINBLNLY-UHFFFAOYSA-N
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Description

Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate: is an organic compound with the molecular formula C15H26O7. It is an ester, characterized by the presence of both ester and ether functional groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate typically involves the esterification of butyl alcohol with 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyl alcohol and 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoic acid.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester groups into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Potassium permanganate, chromic acid, acidic medium.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed:

    Hydrolysis: Butyl alcohol, 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate is used as a reagent in organic synthesis, particularly in the preparation of other esters and ethers. It is also employed in the study of esterification and hydrolysis reactions.

Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents. It is also studied for its biocompatibility and biodegradability.

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials.

Mechanism of Action

The mechanism of action of Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of alcohol and acid products. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products.

Comparison with Similar Compounds

    Butyl acetate: An ester with similar properties but different applications.

    Butyl butyrate: Another ester used in flavorings and fragrances.

    Butyl lactate: Used as a solvent and in the production of biodegradable plastics.

Uniqueness: Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate is unique due to its dual ester and ether functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial contexts.

Properties

CAS No.

6628-67-7

Molecular Formula

C15H26O7

Molecular Weight

318.36 g/mol

IUPAC Name

butyl 2-[2-(2-butoxy-2-oxoethoxy)acetyl]oxypropanoate

InChI

InChI=1S/C15H26O7/c1-4-6-8-20-13(16)10-19-11-14(17)22-12(3)15(18)21-9-7-5-2/h12H,4-11H2,1-3H3

InChI Key

SABTVJYINBLNLY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COCC(=O)OC(C)C(=O)OCCCC

Origin of Product

United States

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